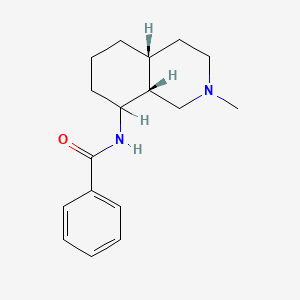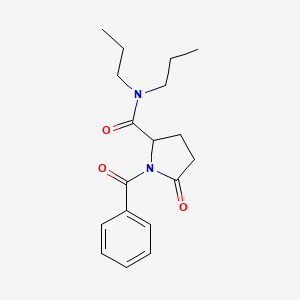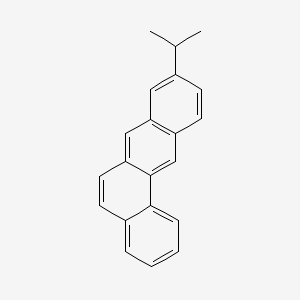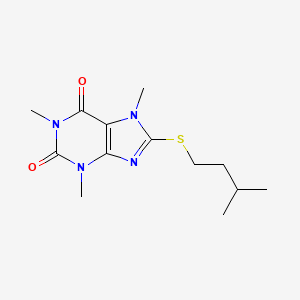
Caffeine, 8-(isopentylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is structurally related to caffeine, a well-known stimulant. This compound is characterized by the presence of a purine ring system substituted with methyl and butylsulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 1,3,7-trimethylxanthine with 3-methylbutylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl derivatives.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Applications De Recherche Scientifique
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reactivity.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione involves its interaction with various molecular targets:
Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.
Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.
Calcium Release: It may promote the release of calcium from intracellular stores, affecting muscle contraction and other cellular processes.
Comparaison Avec Des Composés Similaires
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione can be compared with other similar compounds such as:
Caffeine (1,3,7-trimethylxanthine): Both compounds share a similar purine structure, but the presence of the butylsulfanyl group in 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione imparts different chemical and biological properties.
Theobromine (3,7-dimethylxanthine): Another methylxanthine derivative, theobromine lacks the butylsulfanyl group and has different pharmacological effects.
Theophylline (1,3-dimethylxanthine): Similar to caffeine but with different methylation patterns, theophylline is used medically for its bronchodilator effects.
Propriétés
Numéro CAS |
73747-35-0 |
|---|---|
Formule moléculaire |
C13H20N4O2S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
Clé InChI |
MGAOAMZOLCYPSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


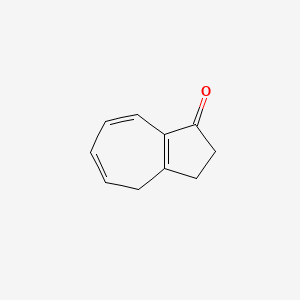
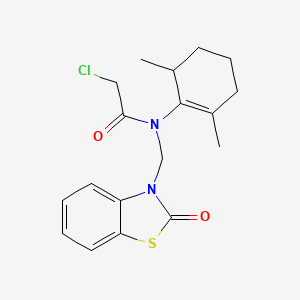
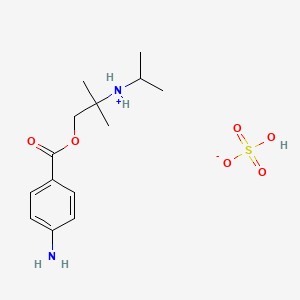
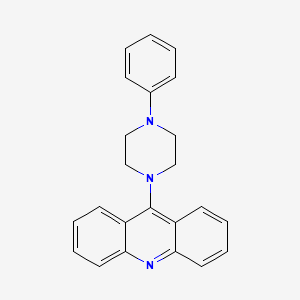
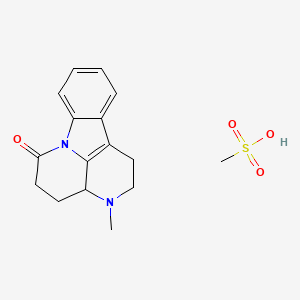
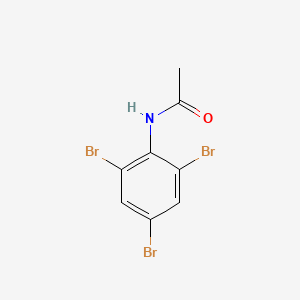
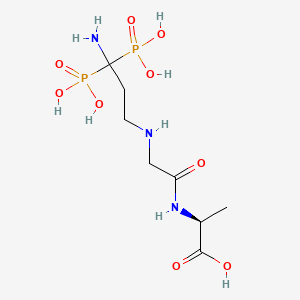
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

